molecular formula C19H20ClNO B5803662 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide

2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide

Cat. No. B5803662
M. Wt: 313.8 g/mol
InChI Key: GJZJPATXQWTERB-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide, also known as PCCB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PCCB belongs to the class of benzamides and has been studied for its ability to modulate the activity of certain receptors in the brain.

Mechanism of Action

2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of the D3 receptor. The D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in the regulation of reward and motivation. By blocking the activity of the D3 receptor, 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide may reduce the reinforcing effects of drugs of abuse such as cocaine and prevent relapse in individuals with addiction.
Biochemical and Physiological Effects:
2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide has been shown to reduce the locomotor activity of rats and mice, which is indicative of its sedative properties. It has also been shown to reduce the self-administration of cocaine in rats and monkeys, suggesting its potential use in the treatment of cocaine addiction. 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide is its selectivity for the dopamine D3 receptor, which reduces the likelihood of off-target effects. However, its sedative properties may limit its use in certain experiments, and its potential for abuse may require careful handling and storage.

Future Directions

For research on 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide include investigating its potential use in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Further studies are also needed to determine the optimal dosage and administration route for 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide, as well as its long-term safety and efficacy. Additionally, the development of more selective and potent D3 receptor antagonists may lead to the discovery of new therapeutic agents for addiction and other disorders.

Synthesis Methods

The synthesis of 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 1-phenylcyclopentylmethanamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce the reinforcing effects of cocaine in animal models.

properties

IUPAC Name

2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-17-11-5-4-10-16(17)18(22)21-14-19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZJPATXQWTERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide

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